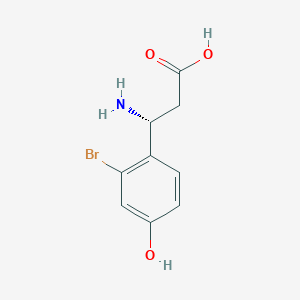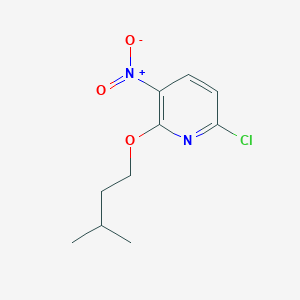
6-Chloro-2-(isopentyloxy)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(isopentyloxy)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position, an isopentyloxy group at the 2-position, and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(isopentyloxy)-3-nitropyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using an alcohol, such as isopentanol, in the presence of an acid catalyst to form the corresponding ester.
Nitration: The ester is then nitrated using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Hydrolysis: The ester is hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(isopentyloxy)-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The isopentyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 6-Chloro-2-(isopentyloxy)-3-aminopyridine.
Oxidation: Formation of 6-Chloro-2-(isopentyloxy)-3-pyridinecarboxylic acid.
Applications De Recherche Scientifique
6-Chloro-2-(isopentyloxy)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(isopentyloxy)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine and isopentyloxy groups can influence the compound’s lipophilicity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Similar in structure but with a quinoxaline ring and a cyano group.
6-Chloro-2-fluoropurine: Contains a purine ring and a fluorine atom instead of an isopentyloxy group.
6-Chloro-2-hydroxypyridine: Similar pyridine ring but with a hydroxyl group instead of an isopentyloxy group.
Uniqueness
6-Chloro-2-(isopentyloxy)-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the isopentyloxy group enhances its lipophilicity, while the nitro group provides a site for redox reactions, making it versatile for various applications.
Propriétés
Formule moléculaire |
C10H13ClN2O3 |
|---|---|
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
6-chloro-2-(3-methylbutoxy)-3-nitropyridine |
InChI |
InChI=1S/C10H13ClN2O3/c1-7(2)5-6-16-10-8(13(14)15)3-4-9(11)12-10/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
MQICHDCNJXCIEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)
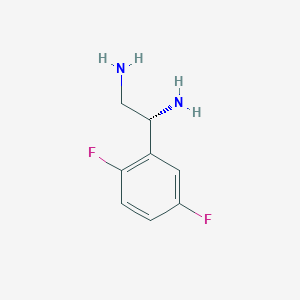

![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)
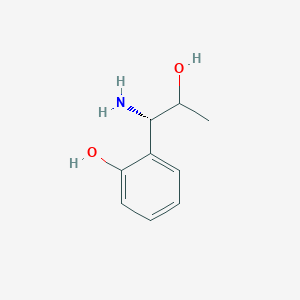

![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)

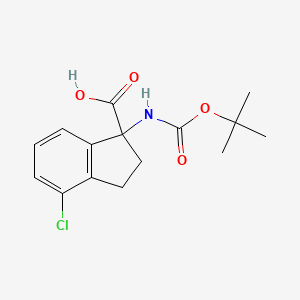

![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)
![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)
